苯肾上腺素-D-葡萄糖醛酸苷

描述

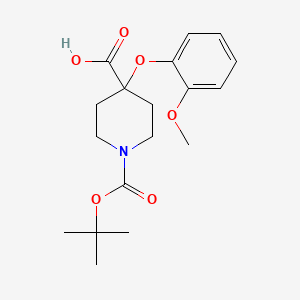

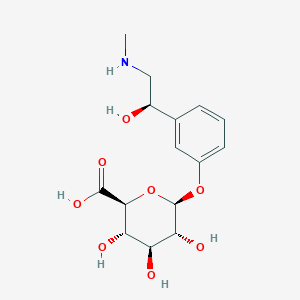

Phenylephrine-D-glucuronide is a compound with the molecular formula C15H21NO8 . It is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . The compound is synthesized by the metabolism of the parent compound, phenylephrine, by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .

Synthesis Analysis

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The process of glucuronidation involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . This process is driven by the twin forces of UGT enzyme present in the cellular endothelial reticulum and efflux transporters present on the cell surface .

Molecular Structure Analysis

The molecular weight of Phenylephrine-D-glucuronide is 343.33 g/mol . The IUPAC name for the compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid . The compound has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group .

Chemical Reactions Analysis

Glucuronidation significantly impacts the physiological properties of the flavonoid such as its solubility (increased), bioactivity (decreased or in some case increased), bioavailability (usually increased), and inter- and intra-cellular transport as well as excretion (usually increased) .

Physical And Chemical Properties Analysis

Phenylephrine-D-glucuronide has a molecular weight of 343.33 g/mol . It has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group . The compound is hydrophilic due to the presence of these polar groups .

科学研究应用

癌症风险预警

苯基-β-D-葡萄糖醛酸苷,其结构与苯肾上腺素-D-葡萄糖醛酸苷类似,已被用于诱导挥发性组学,这是一种很有前途的癌症风险预警方法 . 它表现出良好的生物相容性,并在肿瘤微环境中高度积累的β-葡萄糖醛酸酶的作用下代谢成挥发性苯酚 . 该过程可用于高精度预测各种肿瘤风险 .

药代动力学和首过代谢

苯肾上腺素,一种与苯肾上腺素-D-葡萄糖醛酸苷相关的化合物,已被研究其药代动力学特征和首过代谢 . 苯肾上腺素的代谢主要受广泛的体循环前代谢控制,包括硫酸盐结合、非细胞色素 P450 介导的普遍存在的单胺氧化酶 (MAO) 酶参与,以及苯肾上腺素的 1 相和 2 相代谢产物的显著肾脏排泄 . 此信息可用于了解类似化合物如苯肾上腺素-D-葡萄糖醛酸苷的代谢和排泄。

作用机制

Target of Action

Phenylephrine-D-glucuronide is a metabolite of Phenylephrine, which primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic receptor agonist, Phenylephrine-D-glucuronide interacts with these receptors to mediate vasoconstriction and mydriasis . This interaction results in the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes the dilation of pupils .

Biochemical Pathways

The disposition of Phenylephrine-D-glucuronide is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . The metabolism results in significant renal excretion of both phase 1 and phase 2 metabolites of Phenylephrine .

Pharmacokinetics

Phenylephrine-D-glucuronide, like Phenylephrine, is rapidly absorbed with median times to maximum plasma concentrations ranging from 0.33 to 0.5 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The bioavailability of Phenylephrine is about 38% through the gastrointestinal tract .

Result of Action

The molecular and cellular effects of Phenylephrine-D-glucuronide’s action include an increase in blood pressure due to vasoconstriction , and dilation of pupils . These effects are a direct result of its interaction with the alpha-1 adrenergic receptors .

Action Environment

The action, efficacy, and stability of Phenylephrine-D-glucuronide can be influenced by various environmental factors. For instance, the presence of monoamine oxidase enzymes significantly impacts its metabolism . Additionally, the structural similarities of Phenylephrine to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of Phenylephrine-D-glucuronide . This could imply that factors affecting biliary function might also influence the action of Phenylephrine-D-glucuronide .

未来方向

While specific future directions for Phenylephrine-D-glucuronide are not mentioned in the available literature, the study and understanding of glucuronidation and its impact on drug metabolism continue to be an active area of research . This includes the study of the role of UGT enzymes and efflux transporters in the metabolism and elimination of drugs .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-QBOXMOKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)